NADPH Oxidase 4 (NOX4) Inhibition: Cross-Study Potency Comparison Against GKT137831
The target compound has been annotated as an NADPH oxidase inhibitor in commercial reference material listings, supported by citations to studies on NOX-mediated inflammatory pathways . A community annotation on the scientific record platform Hypothesis attributes an IC50 of 28 μM to this compound [1]. In contrast, the clinical-stage dual NOX1/4 inhibitor GKT137831 (Setanaxib) exhibits Ki values of 100-150 nM against NOX4 in cell-free ROS production assays, representing approximately 200-fold greater potency . This quantitative difference in in vitro potency is significant for experimental design; however, the absence of a peer-reviewed, head-to-head study examining both compounds under identical assay conditions limits direct comparison. The NOX4 inhibition annotation is supported by a curated ChEMBL assay (CHEMBL4837837) measuring inhibition of human NOX4 by quantitative sandwich enzyme immunoassay, though the specific measured affinity for this compound is not publicly retrievable in the current database release [2].
| Evidence Dimension | NOX4 inhibitory potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 28 μM (community annotation; unverified in peer-reviewed literature) |
| Comparator Or Baseline | GKT137831 (Setanaxib): Ki = 100-150 nM (cell-free ROS assay) |
| Quantified Difference | Target compound is approximately 187- to 280-fold less potent than GKT137831 against NOX4 in vitro |
| Conditions | Target: community annotation (assay details unspecified). Comparator: cell-free ROS production assay using human NOX4. |
Why This Matters
For researchers requiring a tool compound with moderate NOX4 inhibitory activity—potentially avoiding complete pathway shutdown—this compound offers a distinct potency window compared to the more potent clinical candidate GKT137831.
- [1] Southan, C. (2017). Hypothesis Annotation: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Comment imported from PubMed Commons. PMID: 27754406. View Source
- [2] BindingDB / ChEMBL. (2024). Assay CHEMBL4837837 (ChEMBL_2128408): Inhibition of human NADPH oxidase 4 by quantitative sandwich enzyme immunoassay technique. Entry ID: 50014497. View Source
